Cas no 80483-89-2 ((22S,23S)-Homobrassinolide)

(22S,23S)-Homobrassinolide structure
(22S,23S)-Homobrassinolide structure
Product Name:(22S,23S)-Homobrassinolide
CAS-Nr.:80483-89-2
MF:C29H50O6
MW:494.703710079193
MDL:MFCD00058438
CID:93814
PubChem ID:24895446
Update Time:2025-06-14

(22S,23S)-Homobrassinolide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 22(S),23(S)-homobrassinolide
    • 28-Homobrassinolide
    • (22S,23S)-28-Homo Brassinolide
    • (22R)-22-hydroxycholesterol
    • (22S)-22-Hydroxycholesterol
    • 22(S)-hydroxycholesterol
    • 22-Hydroxycholesterol
    • 22R-hydroxycholesterol
    • 22S,23S-28-homobrassinolide
    • 22S,23S-homobrassinolide
    • A,22-diol
    • cholest-5-en-3beta,22-diol
    • Cholest-5-ene-3
    • Cholest-5-ene-3beta,22-diol
    • (1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-1-[(1S,2S,3S,4S)-4-Ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-6H-benz[c]indeno[5,4-e]oxepin-6-one
    • Isohomobrassinolide
    • X4T52AD9TQ
    • (22S,23S)-homobrassinolide
    • BR 120
    • (1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-1-[(1S,2S,3S,4S)-4-Ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexade
    • DTXSID70897328
    • UNII-X4T52AD9TQ
    • CS-0043351
    • CHEMBL1801919
    • 80483-89-2
    • 1ST15471
    • BR-120
    • AKOS040758567
    • HOMOBRASSINOLIDE, (22S,23S)-
    • Q27293556
    • 6H-Benz(c)indeno(5,4-e)oxepin-6-one, 1-((1S,2S,3S,4S)-4-ethyl-2,3-dihydroxy-1,5-dimethylhexyl)hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-, (1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-
    • 22,23-DIEPI-28-HOMOBRASSINOLIDE
    • MS-29190
    • 28-EPIHOMOBRASSINOLIDE
    • (1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3S,4S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one
    • (22S,23S)-28-HOMOBRASSINOLIDE
    • 15-(5-Ethyl-3,4-dihydroxy-6-methylheptan-2-yl)-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one
    • 6H-Benz[c]indeno[5,4-e]oxepin-6-one,1-[(1S,2S,3S,4S)-4-ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-,(1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-
    • SSHB
    • 6H-Benz[c]indeno[5,4-e]oxepin-6-one, 1-[(1S,2S,3S,4S)-4-ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-, (1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-
    • HY-112102
    • (1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-1-[(1S,2S,3S,4S)-4-Ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-6H-benz[c]indeno[5,4-e]oxepin-6-one (ACI)
    • B-Homo-7-oxastigmastan-6-one, 2,3,22,23-tetrahydroxy-, (2α,3α,5α,22S,23S)- (ZCI)
    • 6H-Benz[c]indeno[5,4-e]oxepin-6-one, 1-(4-ethyl-2,3-dihydroxy-1,5-dimethylhexyl)hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-, [1R-[1α(1S*,2S*,3S*,4S*),3aβ,3bα,6aβ,8β,9β,10aα,10bβ,12aα]]-
    • DTXCID201326693
    • DA-64543
    • (22S,23S)-Homobrassinolide
    • MDL: MFCD00058438
    • Inchi: 1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25-,26-,28+,29+/m0/s1
    • InChI-Schlüssel: HJIKODJJEORHMZ-DNVPGCTHSA-N
    • Lächelt: C[C@@]12[C@@H]([C@H](C)[C@H](O)[C@@H](O)[C@@H](CC)C(C)C)CC[C@H]1[C@@H]1COC(=O)[C@H]3C[C@@H]([C@@H](C[C@]3(C)[C@H]1CC2)O)O

Berechnete Eigenschaften

  • Genaue Masse: 494.36100
  • Monoisotopenmasse: 494.360739
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 35
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 770
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 9
  • Undefined Atom Stereocenter Count: 5
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 107
  • XLogP3: 5.2

Experimentelle Eigenschaften

  • Farbe/Form: No data available
  • Dichte: 1.103
  • Schmelzpunkt: 193-194°C
  • Siedepunkt: 633.5°C at 760 mmHg
  • Flammpunkt: 199.6°C
  • Brechungsindex: 1.526
  • Löslichkeit: Ethyl Acetate, Hexane
  • PSA: 107.22000
  • LogP: 3.78010
  • Dampfdruck: 0.0±4.3 mmHg at 25°C

(22S,23S)-Homobrassinolide Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S18015-100mg
28-Homobrassinolide
80483-89-2 ,95%
100mg
¥500.00 2022-01-07
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S18015-500mg
28-Homobrassinolide
80483-89-2 ,95%
500mg
¥2000.00 2022-01-07
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S18016-100mg
28-Homobrassinolide
80483-89-2 ,90%
100mg
¥450.00 2022-01-07
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S18016-500mg
28-Homobrassinolide
80483-89-2 ,90%
500mg
¥1800.00 2022-01-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H56410-100mg
(2R,3S,22S,24S)-2,3,22,23-TETRAHYDROXY-24-ETHYL-β-HOMO-7-OXA-5A-CHOLESTAN-6-ONE
80483-89-2 ,95%
100mg
¥622.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H56410-500mg
(2R,3S,22S,24S)-2,3,22,23-TETRAHYDROXY-24-ETHYL-β-HOMO-7-OXA-5A-CHOLESTAN-6-ONE
80483-89-2
500mg
¥2502.0 2021-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H56411-100mg
(2R,3S,22S,24S)-2,3,22,23-TETRAHYDROXY-24-ETHYL-β-HOMO-7-OXA-5A-CHOLESTAN-6-ONE
80483-89-2 ,90%
100mg
¥562.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H56411-500mg
(2R,3S,22S,24S)-2,3,22,23-TETRAHYDROXY-24-ETHYL-β-HOMO-7-OXA-5A-CHOLESTAN-6-ONE
80483-89-2 ,90%
500mg
¥2252.0 2023-09-07
TRC
H589500-1mg
(22S,23S)-28-Homo Brassinolide
80483-89-2
1mg
$201.00 2023-05-18
TRC
H589500-10mg
(22S,23S)-28-Homo Brassinolide
80483-89-2
10mg
$1568.00 2023-05-18

(22S,23S)-Homobrassinolide Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Osmium tetroxide Solvents: Pyridine
Referenz
Synthesis of 22S,23S-brassinosteroids based on stigmasterol
Akhrem, A. A.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(4), 762-70

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Osmium tetroxide Solvents: Pyridine
Referenz
New synthesis of (22S, 23S)-28-homobrassinolide
Akhrem, A. A.; et al, Doklady Akademii Nauk SSSR, 1985, 283(1), 130-3

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  4 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux
1.3 Solvents: Chloroform
1.4 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water
Referenz
New route for the synthesis of (22S,23S)-28-homobrassinolide
Massey, Archna P.; et al, Synthesis, 2003, (3), 426-430

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid ,  Sodium peroxoborate ;  6 h, 60 °C; 60 °C → rt
1.2 Solvents: Water ;  rt
1.3 Solvents: Ethyl acetate ;  rt
1.4 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Sodium chloride Solvents: Water
2.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  4 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux
2.3 Solvents: Chloroform
2.4 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water
Referenz
New route for the synthesis of (22S,23S)-28-homobrassinolide
Massey, Archna P.; et al, Synthesis, 2003, (3), 426-430

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  16 h, 28 °C
2.1 Reagents: Trifluoroacetic acid ,  Sodium peroxoborate ;  6 h, 60 °C; 60 °C → rt
2.2 Solvents: Water ;  rt
2.3 Solvents: Ethyl acetate ;  rt
2.4 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Sodium chloride Solvents: Water
3.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  4 h, reflux; reflux → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux
3.3 Solvents: Chloroform
3.4 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water
Referenz
New route for the synthesis of (22S,23S)-28-homobrassinolide
Massey, Archna P.; et al, Synthesis, 2003, (3), 426-430

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Chloroform
2.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide
3.1 Reagents: Osmium tetroxide Solvents: Pyridine
Referenz
Synthesis of 22S,23S-brassinosteroids based on stigmasterol
Akhrem, A. A.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(4), 762-70

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide
2.1 Reagents: Osmium tetroxide Solvents: Pyridine
Referenz
Synthesis of 22S,23S-brassinosteroids based on stigmasterol
Akhrem, A. A.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(4), 762-70

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Phenol ,  Lithium carbonate (Li2CO3) ,  Lithium bromide Solvents: Dimethylformamide
2.1 Reagents: Osmium tetroxide Solvents: Pyridine
Referenz
New synthesis of (22S, 23S)-28-homobrassinolide
Akhrem, A. A.; et al, Doklady Akademii Nauk SSSR, 1985, 283(1), 130-3

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  16 h, 28 °C
2.1 Reagents: Trifluoroacetic acid ,  Sodium peroxoborate ;  6 h, 60 °C; 60 °C → rt
2.2 Solvents: Water ;  rt
2.3 Solvents: Ethyl acetate ;  rt
2.4 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Sodium chloride Solvents: Water
3.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  4 h, reflux; reflux → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux
3.3 Solvents: Chloroform
3.4 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water
Referenz
New route for the synthesis of (22S,23S)-28-homobrassinolide
Massey, Archna P.; et al, Synthesis, 2003, (3), 426-430

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Dichloromethane
1.2 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Chloroform
2.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide
3.1 Reagents: Osmium tetroxide Solvents: Pyridine
Referenz
Synthesis of 22S,23S-brassinosteroids based on stigmasterol
Akhrem, A. A.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(4), 762-70

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water
2.1 Reagents: Bromine Solvents: Chloroform
3.1 Reagents: 2,2,2-Trifluoroethaneperoxoic acid Solvents: Dichloromethane
4.1 Reagents: Phenol ,  Lithium carbonate (Li2CO3) ,  Lithium bromide Solvents: Dimethylformamide
5.1 Reagents: Osmium tetroxide Solvents: Pyridine
Referenz
New synthesis of (22S, 23S)-28-homobrassinolide
Akhrem, A. A.; et al, Doklady Akademii Nauk SSSR, 1985, 283(1), 130-3

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Chloroform
2.1 Reagents: 2,2,2-Trifluoroethaneperoxoic acid Solvents: Dichloromethane
3.1 Reagents: Phenol ,  Lithium carbonate (Li2CO3) ,  Lithium bromide Solvents: Dimethylformamide
4.1 Reagents: Osmium tetroxide Solvents: Pyridine
Referenz
New synthesis of (22S, 23S)-28-homobrassinolide
Akhrem, A. A.; et al, Doklady Akademii Nauk SSSR, 1985, 283(1), 130-3

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: 2,2,2-Trifluoroethaneperoxoic acid Solvents: Dichloromethane
2.1 Reagents: Phenol ,  Lithium carbonate (Li2CO3) ,  Lithium bromide Solvents: Dimethylformamide
3.1 Reagents: Osmium tetroxide Solvents: Pyridine
Referenz
New synthesis of (22S, 23S)-28-homobrassinolide
Akhrem, A. A.; et al, Doklady Akademii Nauk SSSR, 1985, 283(1), 130-3

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Acetone ,  Acetonitrile ,  Ethyl acetate ,  Water ;  3 min, 4 °C; 3 min, 5 - 6 °C
1.2 Reagents: Sodium pyrosulfite Solvents: Water ;  5 min
1.3 Solvents: Ethyl acetate
1.4 Reagents: Sodium chloride Solvents: Water
2.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  16 h, 28 °C
3.1 Reagents: Trifluoroacetic acid ,  Sodium peroxoborate ;  6 h, 60 °C; 60 °C → rt
3.2 Solvents: Water ;  rt
3.3 Solvents: Ethyl acetate ;  rt
3.4 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Sodium chloride Solvents: Water
4.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  4 h, reflux; reflux → rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux
4.3 Solvents: Chloroform
4.4 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water
Referenz
New route for the synthesis of (22S,23S)-28-homobrassinolide
Massey, Archna P.; et al, Synthesis, 2003, (3), 426-430

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Tosyl chloride Solvents: Pyridine
1.2 Reagents: Potassium acetate Solvents: Acetone ,  Water
1.3 Reagents: Chromic acid (H2CrO4)
2.1 Reagents: Bromine Solvents: Dichloromethane
2.2 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Chloroform
3.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide
4.1 Reagents: Osmium tetroxide Solvents: Pyridine
Referenz
Synthesis of 22S,23S-brassinosteroids based on stigmasterol
Akhrem, A. A.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(4), 762-70

(22S,23S)-Homobrassinolide Raw materials

(22S,23S)-Homobrassinolide Preparation Products

Empfohlene Lieferanten
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shenzhen Yaoyuan R&D Center Co.,Ltd
烟台朗裕新材料科技有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shanghai Joy Biotech Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Joy Biotech Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Aoguang Biotechnology Co., Ltd